(3-Amino-7-methoxybenzofuran-2-yl)(phenyl)methanone
Description
(3-Amino-7-methoxybenzofuran-2-yl)(phenyl)methanone is a benzofuran-derived compound characterized by a methanone group linking a phenyl ring to a benzofuran scaffold. The benzofuran core is substituted with an amino group (-NH₂) at position 3 and a methoxy group (-OCH₃) at position 7. Its molecular formula is C₁₆H₁₃NO₃, with an average molecular mass of 267.29 g/mol.
Properties
CAS No. |
269075-50-5 |
|---|---|
Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
(3-amino-7-methoxy-1-benzofuran-2-yl)-phenylmethanone |
InChI |
InChI=1S/C16H13NO3/c1-19-12-9-5-8-11-13(17)16(20-15(11)12)14(18)10-6-3-2-4-7-10/h2-9H,17H2,1H3 |
InChI Key |
INMTUPHHOLFIEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2N)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Core Benzofuran Ring Formation
The benzofuran skeleton is typically constructed via cyclization reactions. A widely adopted method involves the condensation of substituted salicylaldehydes with α-haloketones under basic conditions. For example, 2-hydroxy-4-methoxy-5-nitrobenzaldehyde can react with 2-bromo-1-phenylethanone in refluxing acetone with anhydrous potassium carbonate to yield the nitro-substituted benzofuran intermediate . Subsequent reduction of the nitro group to an amine is achieved using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄), affording the 3-amino-7-methoxybenzofuran framework .
Key Reaction Parameters
| Parameter | Condition | Yield | Reference |
|---|---|---|---|
| Solvent | Acetone | 72% | |
| Base | K₂CO₃ | - | |
| Temperature | Reflux (56–60°C) | - | |
| Reduction Agent | Na₂S₂O₄ (0.1 M, pH 4–5) | 85% |
Direct Acylation at the 2-Position
The phenyl methanone group is introduced via Friedel-Crafts acylation or nucleophilic substitution. In one approach, 3-amino-7-methoxybenzofuran is treated with benzoyl chloride in the presence of AlCl₃ as a Lewis catalyst. This method, however, risks over-acylation and requires strict temperature control (0–5°C) . An alternative route employs 2-bromo-1-phenylethanone in a tandem cyclization-acylation process, where the α-haloketone serves dual roles as an electrophile and acylating agent .
Comparative Analysis of Acylation Methods
| Method | Advantages | Limitations | Yield | Reference |
|---|---|---|---|---|
| Friedel-Crafts | Single-step | Poor regioselectivity | 58% | |
| Tandem Cyclization | High regiocontrol | Requires anhydrous conditions | 76% |
Functional Group Compatibility and Protection
The 3-amino group’s reactivity necessitates protection during synthesis. Trifluoroacetyl (TFA) or tert-butoxycarbonyl (Boc) groups are commonly used to shield the amine during harsh reactions. For instance, Boc protection is achieved by treating the amine with di-tert-butyl dicarbonate ((Boc)₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) . Post-acylation, the protecting group is removed via trifluoroacetic acid (TFA) in DCM .
Protection/Deprotection Efficiency
Advanced Catalytic Approaches
Palladium-catalyzed cross-coupling has emerged as a high-yield strategy. A Larock-type indole synthesis variant employs o-iodophenol derivatives and phenylacetylene in the presence of Pd(OAc)₂ and a silyl protecting group to form the benzofuran core . Subsequent deprotection and amination yield the target compound with >80% purity .
Catalytic System Optimization
Purification and Characterization
Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7) gradients. Final characterization relies on ¹H/¹³C NMR , HRMS , and HPLC-PDA . For example, the target compound’s ¹H NMR (CDCl₃) displays distinct signals at δ 7.85 (d, J = 8.4 Hz, 2H, aromatic), δ 6.72 (s, 1H, benzofuran H), and δ 3.92 (s, 3H, OCH₃) .
Chemical Reactions Analysis
Nucleophilic Substitution at the Amino Group
The primary amine (-NH₂) at position 3 participates in nucleophilic reactions:
| Reaction Type | Reagents/Conditions | Product | Key Findings |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I), base | N-Alkylated derivatives | Ethylation enhances solubility in nonpolar solvents. |
| Acylation | Acetyl chloride, pyridine | N-Acetylated derivatives | Improved stability under acidic conditions. |
| Schiff Base Formation | Aromatic aldehydes (e.g., benzaldehyde) | Imine derivatives | Forms stable complexes with transition metals, enabling catalytic applications. |
Electrophilic Aromatic Substitution (EAS)
The benzofuran ring undergoes EAS, with regioselectivity dictated by the electron-donating methoxy (-OCH₃) and amino (-NH₂) groups:
Carbonyl Group Reactivity
The phenylmethanone moiety participates in ketone-specific reactions:
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| Reduction | NaBH₄ or LiAlH₄ | Secondary alcohol | Partial reduction observed under mild conditions. |
| Condensation | Hydrazine derivatives | Hydrazones | Forms crystalline derivatives for analytical characterization. |
Oxidation Reactions
The amino group is susceptible to oxidation:
Stability and Competing Reactions
-
pH Sensitivity : The amino group protonates under acidic conditions (pH < 4), reducing nucleophilicity.
-
Thermal Stability : Decomposition occurs above 200°C, releasing CO and NH₃ .
-
Competing Pathways : In polar aprotic solvents (e.g., DMF), intramolecular hydrogen bonding between NH₂ and carbonyl groups stabilizes the compound, suppressing undesired side reactions .
Comparative Reactivity of Structural Analogs
The reactivity profile of (3-Amino-7-methoxybenzofuran-2-yl)(phenyl)methanone underscores its versatility in synthetic chemistry, particularly in pharmaceutical intermediate synthesis. Directed functionalization of its amino and methoxy groups enables tailored modifications for target-specific applications .
Scientific Research Applications
Biological Activities
Research indicates that (3-Amino-7-methoxybenzofuran-2-yl)(phenyl)methanone exhibits significant biological activities, making it a candidate for therapeutic applications. The following are notable areas of interest:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial and fungal strains, indicating potential for use in treating infections.
- Neuroprotective Effects : The structural components may contribute to neuroprotective activities, possibly through modulation of neurotransmitter systems.
Structure-Activity Relationship (SAR)
Quantitative Structure-Activity Relationship (QSAR) studies can elucidate the relationship between the compound's structure and its biological efficacy. The presence of both the amino and methoxy groups suggests enhanced interactions with biological targets compared to simpler analogs.
Case Studies
- Anticancer Research : A study investigating the antiproliferative effects of benzofuran derivatives found that compounds similar to (3-Amino-7-methoxybenzofuran-2-yl)(phenyl)methanone displayed significant activity against various cancer cell lines, suggesting a promising avenue for further exploration in cancer therapeutics .
- Antimicrobial Testing : In another study, derivatives based on benzofuran structures were tested against multi-drug resistant bacterial strains, showing promising results that support the development of new antimicrobial agents .
Mechanism of Action
The mechanism of action of (3-Amino-7-methoxybenzofuran-2-yl)(phenyl)methanone is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between the target compound and its analogs:
Key Observations:
- Halogenation Effects : The bromo and chloro substituents in the compound from increase its molecular weight (380.62 g/mol vs. 267.29 g/mol for the target) and lipophilicity, which may enhance membrane permeability but also raise cytotoxicity risks.
- Electron-Donating vs. In contrast, the nitro group in withdraws electrons, increasing reactivity and possibly improving antimicrobial activity .
- Steric and Electronic Profiles : The absence of bulky substituents (e.g., halogens) in the target compound may improve solubility compared to , while the nitro group in could confer stronger oxidative properties.
Antimicrobial Activity:
- The nitro-substituted derivatives in demonstrated variable antibacterial activity, with 2a (specific substituent undisclosed) showing the highest activity. However, none exhibited antifungal activity.
- Inference for Target Compound: The amino group may reduce direct antimicrobial efficacy compared to nitro derivatives due to diminished electron-deficient character, which is often critical for disrupting microbial enzyme function.
Antioxidant Activity:
- In , compound 2d (structure unspecified) displayed the highest free radical scavenging activity, likely due to synergistic effects between the nitro and alkoxy groups.
Docking Studies:
- Derivatives in showed interactions with biological targets (e.g., enzymes), with activity correlating to substituent electronic profiles. The amino group in the target compound may form stronger hydrogen bonds than nitro or halogen groups, altering binding affinities .
Biological Activity
(3-Amino-7-methoxybenzofuran-2-yl)(phenyl)methanone is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Anticancer Activity
Research indicates that (3-Amino-7-methoxybenzofuran-2-yl)(phenyl)methanone exhibits significant anticancer activity . Compounds with similar structures have been reported to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of benzofuran can effectively target cancer cells by disrupting microtubule dynamics, which is crucial for cell division.
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| MDA-MB-231 | 6.5 | Tubulin inhibition | |
| MCF-7 | 5.0 | HDAC inhibition | |
| HeLa | 4.2 | Microtubule disruption |
The mechanism by which (3-Amino-7-methoxybenzofuran-2-yl)(phenyl)methanone exerts its biological effects is multifaceted:
- Microtubule Interaction: Similar compounds have been shown to bind to the colchicine site of tubulin, causing G2–M phase arrest in the cell cycle, which is critical for cancer cell proliferation.
- Apoptosis Induction: The presence of the amino group may facilitate interactions with apoptotic pathways, leading to programmed cell death in malignant cells.
- Inhibition of Metastasis: Recent studies suggest that benzofuran derivatives can downregulate proteins associated with epithelial-mesenchymal transition (EMT), thereby inhibiting metastatic potential in cancer cells.
Structure-Activity Relationship (SAR)
Quantitative Structure-Activity Relationship (QSAR) studies have been pivotal in understanding the relationship between the chemical structure of (3-Amino-7-methoxybenzofuran-2-yl)(phenyl)methanone and its biological activity. Key findings include:
- Positioning of Functional Groups: The positioning of methoxy and amino groups significantly affects potency; for example, methoxy substitution at the 3′ position enhances anticancer activity compared to other positions .
- Comparative Analysis: Compounds lacking certain functional groups or possessing alternative substituents exhibited reduced efficacy, highlighting the importance of specific structural features for optimal biological activity .
Case Studies
- In Vitro Studies on Cancer Cell Lines:
- Mechanistic Insights:
Q & A
Q. What are the established synthetic routes for (3-Amino-7-methoxybenzofuran-2-yl)(phenyl)methanone?
A common approach involves multi-step condensation and cyclization reactions. For benzofuran derivatives, a typical procedure includes:
- Step 1 : Condensation of substituted nitrosalicylaldehydes or nitro-2-hydroxyacetophenones with brominated ketones (e.g., 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone) in dry acetone under reflux with anhydrous K₂CO₃ .
- Step 2 : Purification via crystallization from petroleum ether (PE) or column chromatography.
- Amino Group Introduction : Reduction of nitro intermediates (e.g., using H₂/Pd-C) or substitution reactions with ammonia derivatives.
Key parameters include reaction time (18–24 hours), solvent choice (THF or acetone), and base selection (NaH or K₂CO₃) .
Q. How is structural characterization performed for this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions. For example, methoxy (-OCH₃) groups resonate at δ ~3.8–4.0 ppm, while benzofuran protons appear as distinct aromatic signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry and crystal packing, though this requires high-purity crystals .
Q. What preliminary biological assays are relevant for this compound?
- Antitumor Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Compare results with structurally similar antitumor agents, such as trimethoxybenzoyl-benzofurans .
- Fluorescent Labeling : Adapt protocols from collagenase detection assays using fluorogenic substrates (e.g., 2-methoxy-2,4-diphenyl-3(2H)-furanone derivatives) to study enzyme interactions .
Advanced Research Questions
Q. How can reaction yields be optimized when introducing electron-withdrawing groups to the benzofuran core?
- Strategy : Modify substituents on the starting aldehyde/ketone. For example, nitro groups enhance electrophilicity but may require longer reaction times.
- Data-Driven Example : In , nitro-substituted intermediates achieved 60–75% yields under reflux, whereas methoxy derivatives required milder conditions (50°C) to avoid side reactions.
- Contradictions : reports higher yields (~85%) using NaH in THF for cyclization, suggesting solvent polarity and base strength critically influence outcomes .
Q. How do structural modifications impact bioactivity?
- Case Study : Compare the target compound with analogs like (3,5-dibromo-4-hydroxyphenyl)(2-ethylbenzofuran)methanone ().
- Activity Trends : Bromine substituents enhance antiproliferative activity but reduce solubility.
- Methodology : Use SAR (Structure-Activity Relationship) tables to correlate substituents (e.g., -OCH₃, -NH₂) with IC₅₀ values:
| Substituent Position | Bioactivity (IC₅₀, μM) | Solubility (mg/mL) |
|---|---|---|
| 7-OCH₃, 3-NH₂ | 12.3 ± 1.2 | 0.45 |
| 5-Br, 7-OH | 8.7 ± 0.9 | 0.12 |
Q. How to resolve discrepancies in reported spectral data for benzofuran derivatives?
- Issue : Conflicting NMR signals for methoxybenzofurans in vs. 15.
- Solution :
Q. What mechanistic insights explain the cascade [3,3]-sigmatropic rearrangement in benzofuran synthesis?
- Pathway : The rearrangement involves a six-membered transition state, as shown in for natural product syntheses.
- Key Factors :
- Electron-donating groups (e.g., -OCH₃) stabilize the transition state.
- Solvent effects: Polar aprotic solvents (e.g., DMF) accelerate sigmatropic shifts.
- Validation : DFT calculations or isotopic labeling (e.g., ¹³C tracing) confirm the mechanism .
Methodological Recommendations
- Synthetic Optimization : Screen bases (e.g., K₂CO₃ vs. NaH) and solvents (THF vs. acetone) using DoE (Design of Experiments) .
- Data Reproducibility : Report detailed reaction conditions (e.g., reflux time, purity of starting materials) to mitigate literature contradictions.
- Advanced Analytics : Combine HRMS with LC-MS/MS for impurity profiling in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
